molecular formula C12H14N2O6 B2910178 Diethyl 2-(3-nitropyridin-4-yl)malonate CAS No. 54415-82-6

Diethyl 2-(3-nitropyridin-4-yl)malonate

Cat. No.: B2910178
CAS No.: 54415-82-6
M. Wt: 282.252
InChI Key: LAVQMCRFEBZEEH-UHFFFAOYSA-N
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Description

Diethyl 2-(3-nitropyridin-4-yl)malonate is an organic compound with the molecular formula C12H14N2O6. It is characterized by the presence of a nitropyridine ring attached to a malonate ester. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-nitropyridin-4-yl)malonate can be synthesized through a multi-step process involving the nitration of pyridine derivatives followed by esterification. The typical synthetic route involves the following steps:

    Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Esterification: The nitrated pyridine derivative is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-nitropyridin-4-yl)malonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: Diethyl 2-(3-aminopyridin-4-yl)malonate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: Diethyl malonate and the corresponding carboxylic acids.

Scientific Research Applications

Diethyl 2-(3-nitropyridin-4-yl)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl 2-(3-nitropyridin-4-yl)malonate depends on the specific application. In general, the compound can interact with various molecular targets through its nitro and ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(3-nitropyridin-2-yl)malonate
  • Diethyl 2-(3-bromo-5-nitropyridin-4-yl)malonate

Uniqueness

Diethyl 2-(3-nitropyridin-4-yl)malonate is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers or analogs.

Properties

IUPAC Name

diethyl 2-(3-nitropyridin-4-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-3-19-11(15)10(12(16)20-4-2)8-5-6-13-7-9(8)14(17)18/h5-7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVQMCRFEBZEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 3.05 g of 60% sodium hydride (76.0 mmol) in toluene (50 mL) in a 250 mL RB flask was added 12.2 g of diethyl malonate (76.0 mmol) dropwise. The reaction mixture was stirred for 30 min under nitrogen, and a solution of 10.8 g of 4-chloro-3-nitropyridine (prepared according to the procedure of Houston et al. J. Med. Chem. 1985, 28, 467) in toluene (50 mL) was added dropwise and the resulting mixture refluxed for 4 hours. The reaction mixture was concentrate, and the residue was partitioned between 100 mL each of dilute hydrochloric acid and diethyl ether. The aqueous phase was extracted twice with 100 mL of ether, and the combined ether phases were dried over magnesium sulfate and concentrated to give a dark oil. This was chromatographed on silica gel eluting with a hexane-30% hexane/EtOAc gradient to give 3.5 g of the title compound as a colorless oil which crystallized on standing. 1H NMR (DMSO-d6): δ1.15 (t, J=7.1 Hz, 6H), 4.16 (q, J=7.1 Hz, 4H), 5.55 (s, 1H), 7.59 (d, J=5.1 Hz, 1H), 8.89 (d, J=5.1 Hz, 1H), 9.24 (s, 1H); C12H14N2O6: APES−MS m/z 281 (M−H).
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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